molecular formula C14H20O4 B12673382 Dimethyl octahydro-4,7-methano-1H-indene-5,-dicarboxylate CAS No. 80793-16-4

Dimethyl octahydro-4,7-methano-1H-indene-5,-dicarboxylate

Cat. No.: B12673382
CAS No.: 80793-16-4
M. Wt: 252.31 g/mol
InChI Key: SZJZYNFPYKENTG-UHFFFAOYSA-N
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Description

Dimethyl octahydro-4,7-methano-1H-indene-5,-dicarboxylate is a complex organic compound with a unique tricyclic structure. It is known for its stability and versatility in various chemical reactions. The compound’s molecular formula is C12H18O4, and it has a molecular weight of 226.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl octahydro-4,7-methano-1H-indene-5,-dicarboxylate typically involves the esterification of octahydro-4,7-methano-1H-indene-5,-dicarboxylic acid with methanol. This reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Dimethyl octahydro-4,7-methano-1H-indene-5,-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted esters .

Scientific Research Applications

Dimethyl octahydro-4,7-methano-1H-indene-5,-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Dimethyl octahydro-4,7-methano-1H-indene-5,-dicarboxylate exerts its effects involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis to form carboxylic acids, which can then interact with enzymes and other proteins. The tricyclic structure also allows for unique interactions with biological membranes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • Exo-tricyclo[5.2.1.0(2,6)]decane
  • Endo-tricyclo[5.2.1.0(2,6)]decane
  • Tetrahydrodicyclopentadiene

Uniqueness

Dimethyl octahydro-4,7-methano-1H-indene-5,-dicarboxylate is unique due to its specific ester functional groups and tricyclic structure, which provide distinct chemical and physical properties compared to similar compounds. These features make it particularly useful in various chemical reactions and applications .

Properties

CAS No.

80793-16-4

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

dimethyl tricyclo[5.2.1.02,6]decane-3,8-dicarboxylate

InChI

InChI=1S/C14H20O4/c1-17-13(15)9-4-3-8-10-5-7(12(8)9)6-11(10)14(16)18-2/h7-12H,3-6H2,1-2H3

InChI Key

SZJZYNFPYKENTG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2C1C3CC2C(C3)C(=O)OC

Origin of Product

United States

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